molecular formula C11H8N2O4 B8402371 8-Nitro-quinoline-4-carboxylic acid methyl ester

8-Nitro-quinoline-4-carboxylic acid methyl ester

Cat. No. B8402371
M. Wt: 232.19 g/mol
InChI Key: XFVCWGHZEIJTLQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-Nitro-quinoline-4-carboxylic acid methyl ester is a useful research compound. Its molecular formula is C11H8N2O4 and its molecular weight is 232.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality 8-Nitro-quinoline-4-carboxylic acid methyl ester suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 8-Nitro-quinoline-4-carboxylic acid methyl ester including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

8-Nitro-quinoline-4-carboxylic acid methyl ester

Molecular Formula

C11H8N2O4

Molecular Weight

232.19 g/mol

IUPAC Name

methyl 8-nitroquinoline-4-carboxylate

InChI

InChI=1S/C11H8N2O4/c1-17-11(14)8-5-6-12-10-7(8)3-2-4-9(10)13(15)16/h2-6H,1H3

InChI Key

XFVCWGHZEIJTLQ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C2C=CC=C(C2=NC=C1)[N+](=O)[O-]

Origin of Product

United States

Synthesis routes and methods

Procedure details

SOCl2 (10 ml, 137 mmol) was added slowly to 8-nitro-quinoline-4-carboxylic acid 473 (3.0 g, 13.8 mmol) in MeOH (40 ml) and the mixture was heated at 70° C. for 7 h. After cooling, the solvent was removed in vacuo and the residue was diluted with EtOAc. The organic phase was washed with sat. NaHCO3 solution and brine, dried (Na2SO4) and concentrated in vacuo. The crude residue was purified by column chromatography with n-hexane/EtOAc (95:5) as the eluent to give the title compound (0.70 g, 22%).
Name
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
3 g
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
reactant
Reaction Step One
Yield
22%

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